2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide

Catalog No.
S1510097
CAS No.
14218-11-2
M.F
C34H27BrO9
M. Wt
659.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bro...

CAS Number

14218-11-2

Product Name

2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate

Molecular Formula

C34H27BrO9

Molecular Weight

659.5 g/mol

InChI

InChI=1S/C34H27BrO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29-,30+/m1/s1

InChI Key

WISFGQOOKBVKPD-RLXMVLCYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Synthesis of Glycosides:

,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide, also known as bromobenzyl tetraacetyl glucopyranoside, serves as a valuable intermediate in the synthesis of various glycosides. Its α-anomeric configuration and protected hydroxyl groups make it an attractive starting material for selective glycosylation reactions.

Studies have demonstrated its effectiveness in the synthesis of complex carbohydrates, including:

  • Disaccharides with diverse glycosidic linkages [].
  • C-glycosides, a class of glycosides where the sugar unit is linked to a carbon atom instead of an oxygen atom [].
  • Glycoconjugates, molecules containing both carbohydrate and non-carbohydrate moieties [].

These synthesized glycosides can serve as probes for studying biological processes like cell-cell interactions and enzyme activity. Additionally, they hold potential applications in the development of new therapeutic agents and diagnostic tools.

Glycosyl Donor in Glycosyltransferase Assays:

Limitations and Considerations:

While 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide offers advantages for specific glycosylation reactions, it is essential to consider its limitations:

  • The presence of bulky benzoyl protecting groups can hinder the reactivity of the glycosyl bromide in certain reactions.
  • Removal of the protecting groups often requires harsh conditions, which can be detrimental to sensitive sugar moieties.

2,3,4,6-Tetra-o-benzoyl-alpha-D-glucopyranosyl bromide is a glycosyl bromide derived from D-glucose. It features four benzoyl groups attached to the hydroxyl positions at the 2, 3, 4, and 6 positions of the glucopyranose ring. This compound is significant in carbohydrate chemistry due to its role as a glycosyl donor in various synthetic applications. The presence of bromine enhances its reactivity, making it a valuable intermediate in the synthesis of complex carbohydrates and glycosides.

Involving 2,3,4,6-Tetra-o-benzoyl-alpha-D-glucopyranosyl bromide include:

  • Glycosylation Reactions: This compound can participate in glycosylation reactions where it acts as a donor of the glucopyranosyl moiety. The bromide group facilitates the formation of glycosidic bonds with various alcohols or phenols.
  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of diverse glycosides.
  • Deprotection Reactions: The benzoyl protecting groups can be removed under acidic or basic conditions to yield free hydroxyl groups for further functionalization.

While specific biological activities of 2,3,4,6-Tetra-o-benzoyl-alpha-D-glucopyranosyl bromide are not extensively documented, compounds with similar structures often exhibit notable biological properties. These may include:

  • Antimicrobial Activity: Glycosides derived from this compound may show antibacterial or antifungal properties.
  • Antioxidant Properties: Some derivatives may possess antioxidant activity due to their ability to scavenge free radicals.
  • Enzyme Inhibition: Similar compounds have been studied for their potential to inhibit specific enzymes involved in metabolic pathways.

The synthesis of 2,3,4,6-Tetra-o-benzoyl-alpha-D-glucopyranosyl bromide typically involves:

  • Benzoylation of D-Glucose: D-glucose is treated with benzoyl chloride in the presence of a base (such as pyridine) to introduce benzoyl groups at the hydroxyl positions.
  • Bromination: The fully benzoylated glucose derivative is then subjected to bromination using phosphorus tribromide or another suitable brominating agent to replace one of the hydroxyl groups with a bromine atom.

This two-step process yields 2,3,4,6-Tetra-o-benzoyl-alpha-D-glucopyranosyl bromide as a key intermediate.

2,3,4,6-Tetra-o-benzoyl-alpha-D-glucopyranosyl bromide has several applications in organic and medicinal chemistry:

  • Synthesis of Glycosides: It serves as a glycosyl donor in the synthesis of various glycosides used in pharmaceuticals and biochemistry.
  • Carbohydrate Research: This compound is utilized in studies related to carbohydrate structure and function.
  • Development of Glycoconjugates: It plays a role in synthesizing glycoconjugates that are important for cell signaling and recognition processes.

Interaction studies involving 2,3,4,6-Tetra-o-benzoyl-alpha-D-glucopyranosyl bromide primarily focus on its reactivity with different nucleophiles. These studies help elucidate:

  • Selectivity and Reactivity: Understanding how this compound interacts with various nucleophiles aids in designing more selective glycosylation reactions.
  • Mechanistic Pathways: Investigating these interactions provides insights into the mechanisms underlying glycosidic bond formation.

Several compounds share structural similarities with 2,3,4,6-Tetra-o-benzoyl-alpha-D-glucopyranosyl bromide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,3,6-Tri-O-benzoyl-alpha-D-glucopyranosyl bromideThree benzoyl groupsFewer protective groups may lead to different reactivity patterns .
2-O-benzoyl-alpha-D-glucopyranosyl bromideOne benzoyl groupSimpler structure; less steric hindrance .
2,3,4-Tri-O-benzoyl-alpha-D-glucopyranosyl chlorideChlorine instead of bromineDifferent halogen may affect reactivity and selectivity .

The uniqueness of 2,3,4,6-Tetra-o-benzoyl-alpha-D-glucopyranosyl bromide lies in its four protective groups which enhance its stability and reactivity compared to other similar compounds. This feature allows for more complex synthetic pathways and applications in carbohydrate chemistry.

XLogP3

7.2

Dates

Modify: 2023-08-15

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